5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Oncoimmunology c-Myc Inhibition Gene Expression

5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one, also known as p-Bromophenyltriazol 3, is a synthetic 1,2,4-triazole-3-one heterocycle with a molecular weight of 361.15 g/mol and CAS number 1000575-77-8. This compound features a unique substitution pattern combining a 4-bromophenyl group at the 5-position and a 4-nitrophenyl group at the 2-position of the triazole ring.

Molecular Formula C14H9BrN4O3
Molecular Weight 361.15 g/mol
Cat. No. B12988078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
Molecular FormulaC14H9BrN4O3
Molecular Weight361.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C14H9BrN4O3/c15-10-3-1-9(2-4-10)13-16-14(20)18(17-13)11-5-7-12(8-6-11)19(21)22/h1-8H,(H,16,17,20)
InChIKeySVSCPBYEVOLTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: A Dual-Action Oncoimmunomodulator Agent for Targeted Research


5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one, also known as p-Bromophenyltriazol 3, is a synthetic 1,2,4-triazole-3-one heterocycle with a molecular weight of 361.15 g/mol and CAS number 1000575-77-8 . This compound features a unique substitution pattern combining a 4-bromophenyl group at the 5-position and a 4-nitrophenyl group at the 2-position of the triazole ring . Unlike many triazole derivatives developed as simple kinase inhibitors, this compound has been specifically evaluated as a potential oncoimmunomodulator, demonstrating a dual mechanism of action by simultaneously downregulating both the PD-L1 immune checkpoint and the c-Myc oncogene . Its profile is defined not by direct cytotoxicity, but by its ability to alter the tumor microenvironment through the modulation of key regulatory proteins .

The Risks of Generic Substitution in 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one Research


Substituting 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one with a generic or closely related 1,2,4-triazole analog is not scientifically valid for oncoimmunomodulatory research. The biological activity of this scaffold is exquisitely sensitive to the position and electronic nature of the aryl substituents . A systematic head-to-head study demonstrated that while the para-bromo derivative (the target compound) was the most potent downregulator of c-Myc gene expression, its meta-bromo and ortho-bromo analogs (compounds 5 and 7) displayed markedly different and often inferior activity profiles . Even a shift of the bromine atom from the para to meta position fundamentally altered the compound's performance in tumor-immune cell co-culture models, making each isomer pharmacologically unique . Therefore, generic substitution without verified biological equivalence risks introducing radically different polypharmacology.

Quantitative Differentiation Guide for 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one Procurement


Superior c-Myc Gene Expression Inhibition vs. Structural Isomers and Positive Control

In a direct head-to-head comparison of fourteen triazole derivatives, the target compound (compound 3, p-Br) was identified as the most active agent for inhibiting c-Myc gene expression in MCF-7 breast adenocarcinoma cells. It achieved approximately 85% inhibition of c-Myc gene expression, significantly outperforming its structural isomers compound 5 (m-Br) and compound 7 (o-Br), and exceeding the performance of the reference PD-L1 inhibitor BMS-8 . The para-bromophenyl substituent was thus essential for maximal c-Myc downregulation activity .

Oncoimmunology c-Myc Inhibition Gene Expression Triazole SAR

Superior PD-L1 Downregulation Compared to Reference Inhibitor BMS-8

The target compound (compound 3) and compound 7 were both able to downregulate PD-L1 gene expression, improving upon the effect of the reference compound BMS-8 . Confocal microscopy revealed that compound 3 induced a unique redistribution of PD-L1 to the cytosol, altering its membrane localization, a phenotype different from that caused by BMS-8 treatment . This dual effect on both c-Myc and PD-L1 expression establishes a polypharmacological profile not shared by simpler analogs or the reference inhibitor.

Immunotherapy PD-L1 Modulation Tumor Microenvironment Triazole Derivatives

Selective Cancer Cell Viability Inhibition in Immune Co-Culture vs. Structural Isomers

In a co-culture model with Jurkat T cells, the target compound 3 (p-Br) inhibited MCF-7 cancer cell viability by almost 60%, a level of activity closely matched only by the ortho-bromo isomer compound 7 and some methoxy derivatives . Critically, this activity was highly cell-line specific; compound 3 was inactive against HT-29 cells in co-culture, a stark contrast to the meta-bromo isomer compound 5 which showed high activity (75% inhibition) in that same cell line . This differential activity map underscores that each isomer possesses a unique and non-interchangeable pharmacological fingerprint.

Immuno-oncology Co-culture Models Viability Assay Structure-Activity Relationship

Non-Cytotoxic Immunomodulatory Mechanism vs. Standard Cytotoxic Agents

Unlike traditional anticancer agents that rely on direct killing of tumor cells, the target compound, along with its analog series, exhibited an IC50 value above 300 µM in monocultures of tumor cell lines (HT-29, A-549, MCF-7) and non-tumor HEK-293 cells . This confirms that the observed reduction in cancer cell viability in co-culture models is mediated by its immunomodulatory effects on the tumor-immune interaction rather than by direct cytotoxicity . This mechanism-of-action distinction is critical, as it positions the compound as a research tool for studying immune-mediated tumor control without confounding direct anti-proliferative effects.

Immunomodulation Cytotoxicity Therapeutic Index Mechanism of Action

Versatile Multi-Target Activity Across Multiple Cancer and Immune Cell Lines

A subsequent analysis highlighted that compound 3 (p-Br) is the most versatile agent in the series, being active across all three tested cancer cell lines (HT-29, A-549, MCF-7) in modulating membrane PD-L1 and VEGFR-2 expression when co-cultured with immune cells . It reduced membrane PD-L1 by approximately 50% in MCF-7 and about 20% in the other lines, demonstrating a consistent but tunable effect . This contrasts with other isomers that were only active on subsets of cell lines or on a single target.

Polypharmacology VEGFR-2 Membrane PD-L1 Broad-Spectrum Activity

Optimal Application Scenarios for 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one Based on Quantitative Evidence


Investigating Dual c-Myc/PD-L1 Axis Modulation in Breast Cancer Models

Leveraging its unique ability to simultaneously downregulate c-Myc expression by ~85% and alter PD-L1 localization in MCF-7 cells, compound 3 is the optimal chemical probe for dissecting the mechanistic interplay between oncogene addiction and immune evasion in breast cancer. Its non-cytotoxic profile ensures that observed effects are due to target modulation rather than cell death .

Structure-Activity Relationship (SAR) Studies on Triazole-Based Immunomodulators

The compound serves as a definitive para-bromo-substituted benchmark for SAR studies. Its side-by-side comparison data against the meta-bromo, ortho-bromo, and methoxy analogs provide a quantitative framework for understanding how halogen position dictates target engagement (c-Myc vs. PD-L1) and cell-line selectivity, making it essential for rational analog design .

Cross-Cancer Profiling of Tumor-Immune Microenvironment Modulators

As the only compound in its series to show activity on both membrane PD-L1 and VEGFR-2 across HT-29, A-549, and MCF-7 cell lines during immune co-culture, it is the preferred tool for multi-lineage screening studies aiming to profile a compound's immunomodulatory breadth and receptor cross-talk in diverse tumor contexts .

Positive Control for Non-Cytotoxic Immuno-Oncology Hit Discovery Campaigns

Compound 3 is ideally suited as a pharmacodynamic positive control in screening campaigns targeting the PD-L1/c-Myc signaling node. Its confirmed IC50 > 300 µM in monoculture, contrasted with significant activity in immune co-culture, provides a reliable benchmark to validate that newly discovered hits are also functioning through an immunomodulatory rather than a directly cytotoxic mechanism .

Quote Request

Request a Quote for 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.